2-(3-Bromo-4-cyanophenoxy)acetic acid
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Overview
Description
2-(3-Bromo-4-cyanophenoxy)acetic acid is an organic compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.06 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a phenoxyacetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in various chemical reactions, suggesting that this compound may interact with a variety of biological targets .
Mode of Action
The bromo group is a good leaving group, which could facilitate nucleophilic substitution reactions. The cyano group, being a polar group, could engage in various interactions with biological targets .
Biochemical Pathways
Compounds with similar structures have been involved in various chemical reactions, suggesting that this compound may affect a range of biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-cyanophenoxy)acetic acid typically involves the reaction of 3-bromo-4-cyanophenol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-4-cyanophenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction Reactions: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenoxyacetic acids with different functional groups.
Oxidation Reactions: Products include carboxylic acids or amides.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
2-(3-Bromo-4-cyanophenoxy)acetic acid is utilized in various scientific research applications, including:
Comparison with Similar Compounds
2-(4-Bromo-3-cyanophenoxy)acetic acid: Similar structure but with different positional isomerism.
2-(3-Bromo-4-methoxyphenoxy)acetic acid: Similar structure with a methoxy group instead of a cyano group.
2-(3-Bromo-4-nitrophenoxy)acetic acid: Similar structure with a nitro group instead of a cyano group.
Uniqueness: 2-(3-Bromo-4-cyanophenoxy)acetic acid is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various research applications, particularly in the development of new synthetic methodologies and the study of enzyme inhibition .
Properties
IUPAC Name |
2-(3-bromo-4-cyanophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACUVBBPVMJMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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